Quizalofop-P-tefuryl
Overview
Description
Synthesis Analysis
Quizalofop-P-tefuryl is synthesized using 4-[(6-chloro-2-quinoxalinyl)oxy]phenol and ethyl(S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate as starting materials. The process involves transesterification and substitution reaction, resulting in a total yield of 91.2%, with a purity and optical purity of 95%. This method is noted for its simplicity, high yield, and suitability for industrial production (Wang Jin-yan, 2014).
Molecular Structure Analysis
The molecular structure of Quizalofop-P-tefuryl, specifically its active metabolites, has been elucidated through studies involving nuclear magnetic resonance and mass spectrometry. These studies have identified metabolites such as quizalofop, resulting from the hydrolysis of the tetrahydrofurfuryl alcohol moiety of Quizalofop-P-tefuryl in biological systems, indicating its bioactive form and how it metabolizes in organisms (A. Banijamali et al., 1993).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Toxicology and Risk Assessment .
Summary of the Application
Quizalofop-P-tefuryl is used as an active substance in pesticides. A comprehensive risk assessment is conducted to evaluate its potential effects on mammals .
Methods of Application or Experimental Procedures
The risk assessment involves various tests including absorption, distribution, excretion, metabolism (toxicokinetics), acute toxicity, short-term toxicity, genotoxicity, long-term toxicity, reproductive toxicity, neurotoxicity, and other studies .
Results or Outcomes
Quizalofop-P-tefuryl is found to be “Harmful if swallowed” with an oral Lethal Dose (LD 50) of 1012 mg/kg body weight. It has low dermal and inhalation toxicity .
Residue Level Review
Specific Scientific Field
This application is in the field of Food Safety and Regulatory Science .
Summary of the Application
Quizalofop-P-tefuryl is reviewed under the maximum residue level (MRL) review under Article 12 of Regulation (EC) No 396/2005 .
Methods of Application or Experimental Procedures
The review involves the evaluation of confirmatory data that were identified for Quizalofop-P-tefuryl. This includes new data on hydrolysis efficiency of Quizalofop-P-tefuryl in different matrices of animal origin .
Results or Outcomes
The intake of residues resulting from the use of Quizalofop-P-tefuryl according to the reported agricultural practices is unlikely to present a risk to consumer health .
Use in Broad-Leaved Crops
Specific Scientific Field
This application is in the field of Agriculture .
Summary of the Application
Quizalofop-P-tefuryl is used as a selective, systematic, foliar-applied graminicide for use on specified broad-leaved crops .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Analytical Reference Standard
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
Quizalofop-P-tefuryl has been used as an analytical reference standard for the quantification of the analyte in soil samples .
Methods of Application or Experimental Procedures
The quantification is done using ultra high-performance liquid chromatography coupled to orbitrap mass spectrometry (UHPLC-Orbitrap-MS) .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Use in Drought-Stressed Conditions
Specific Scientific Field
This application is in the field of Agriculture .
Summary of the Application
Higher application rates of Quizalofop-P-tefuryl are required in drought-stressed conditions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
In field trials, Quizalofop-P-tefuryl gave equal or better control of grass weeds than reference herbicides at lower rates .
Safety And Hazards
Future Directions
The European Food Safety Authority (EFSA) has conducted a review of the existing maximum residue levels (MRLs) for Quizalofop-P-tefuryl . The review has led to the modification of existing MRLs for several commodities of plant and animal origin . The EFSA concluded that the short-term and long-term intake of residues resulting from the use of Quizalofop-P-tefuryl is unlikely to present a risk to consumer health .
properties
IUPAC Name |
oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKDWPHJZANJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058290 | |
Record name | Quizalofop-P-tefuryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quizalofop-P-tefuryl | |
CAS RN |
119738-06-6, 200509-41-7 | |
Record name | Quizalofop-tefuryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119738-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizalofop-P-tefuryl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119738066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizalofop-P-tefuryl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quizalofop-P-tefuryl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUIZALOFOP-TEFURYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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